molecular formula C14H15NO B8159880 3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine

3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine

Cat. No.: B8159880
M. Wt: 213.27 g/mol
InChI Key: ZTMUOWVGGIRZAA-UHFFFAOYSA-N
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Description

3-Methoxy-3’-methyl-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl structure with a methoxy group at the 3-position and a methyl group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3’-methyl-[1,1’-biphenyl]-4-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3’-methyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3-Methoxy-3’-methyl-[1,1’-biphenyl]-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-3’-methyl-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-3’-methyl-[1,1’-biphenyl]-4-amine is unique due to its biphenyl structure, which provides rigidity and potential for π-π interactions. This structural feature distinguishes it from other compounds with similar functional groups but different backbones.

Properties

IUPAC Name

2-methoxy-4-(3-methylphenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-3-5-11(8-10)12-6-7-13(15)14(9-12)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMUOWVGGIRZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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